8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one
Overview
Description
8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
8-Methyl-4-(trifluoromethyl)-1H-quinolin-2-one, also known as 8-methyl-4-(trifluoromethyl)-2-quinolinol, is a derivative of quinoxaline . Quinoxaline derivatives have been found to interact with many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Pharmacokinetics
The compound’s predicted boiling point is 331.8±42.0 °C, and its predicted density is 1.339±0.06 g/cm3
Result of Action
Quinoxaline derivatives have been found to exhibit various pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht 3 receptor antagonist, and anti-amoebiasis activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminoacetophenone with trifluoroacetic anhydride, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents like acetic acid or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under conditions like reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-methylquinoline
- 8-methylquinoline
- 4-(trifluoromethyl)quinoline
- 2-methylquinoline
Uniqueness
8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one is unique due to the presence of both a methyl and a trifluoromethyl group on the quinoline ring. This combination imparts distinct physicochemical properties, such as increased stability and enhanced biological activity, compared to other quinoline derivatives.
Properties
IUPAC Name |
8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-3-2-4-7-8(11(12,13)14)5-9(16)15-10(6)7/h2-5H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVTXZZBDKDPFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409228 | |
Record name | 3N-521S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-23-1 | |
Record name | 3N-521S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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